molecular formula C16H14N2OS B3045122 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 10205-61-5

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B3045122
CAS No.: 10205-61-5
M. Wt: 282.4 g/mol
InChI Key: NMOPQIFCMATAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-3-8-14-15(9-10)20-16(18-14)12-4-6-13(7-5-12)17-11(2)19/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOPQIFCMATAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355071
Record name Acetamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10205-61-5
Record name Acetamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(6-Methyl-2-benzothiazolyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making the compound effective as an antimicrobial agent .

Comparison with Similar Compounds

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can be compared with other benzothiazole derivatives such as:

  • N-[4-(benzothiazol-2-yl)phenyl]acetamide
  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications.

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its pharmacological significance. The compound's structure can be described as follows:

Component Description
Benzothiazole A bicyclic structure that contributes to the compound's biological activity.
Acetamide Group Enhances solubility and bioavailability.
Methyl Substituent Modifies electronic properties and potentially increases activity.

Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Anticancer Activity : Compounds with benzothiazole structures have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that similar compounds can target specific pathways involved in cancer progression (Aiello et al., 2008; Cho et al., 2008) .
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent. Research indicates that benzothiazole derivatives can disrupt microbial cell wall synthesis or inhibit essential enzymes (Mijin et al., 2006; Mijin et al., 2008) .
  • Enzyme Inhibition : The sulfonamide group within the compound can mimic natural substrates, leading to the inhibition of various enzymes. This mechanism is crucial for its potential use in treating infections and other diseases .

The interaction of this compound with biological targets is complex:

  • Receptor Binding : The benzothiazole moiety can interact with various receptors, modulating biological pathways.
  • Enzyme Interaction : The acetamide group may inhibit enzyme activity by mimicking the structure of natural substrates, impacting metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • A study on benzothiazole derivatives highlighted their potential as anticancer agents through cell line assays, showing significant cytotoxicity against various cancer types .
  • Another research focused on the antimicrobial efficacy of related compounds against resistant bacterial strains, demonstrating promising results in inhibiting growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.